1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE
Overview
Description
1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting from a suitable precursor, such as 2-methylindole, through a series of reactions including alkylation and cyclization.
Introduction of the Oxadiazole Moiety: This can be achieved by reacting the indole derivative with a phenyl-substituted oxadiazole under specific conditions.
Formation of the Final Compound:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, indole derivatives are known for their pharmacological properties. This compound might be studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Medicine
In medicine, research could focus on its potential therapeutic applications. For example, it might be investigated for its ability to interact with specific biological targets, such as enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of 1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-(phenylsulfanyl)ethan-1-one
- 1-(2-Methyl-2,3-dihydro-1H-indol-1-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-one
Uniqueness
The uniqueness of 1-(2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE lies in its combined indole and oxadiazole moieties, which provide a distinct set of chemical and biological properties. This combination can result in enhanced stability, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13-11-15-9-5-6-10-16(15)22(13)17(23)12-25-19-21-20-18(24-19)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDFFFFOHRMZBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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